A Comprehensive Technical Guide to 2-Amino-6-chloro-3-nitropyridine
A Comprehensive Technical Guide to 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-Amino-6-chloro-3-nitropyridine (CAS No. 27048-04-0), a key intermediate in the pharmaceutical industry. It details its chemical and physical properties, synthesis protocols, and biological significance, with a focus on its potential applications in drug discovery and development.
Core Chemical Identity and Properties
2-Amino-6-chloro-3-nitropyridine is a yellow crystalline powder.[1][2] It is recognized as a vital compound in the biomedical field, primarily serving as an intermediate in the synthesis of various medications.[] Its applications are notable in the study of oncology, immunology, and infectious diseases.[]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 27048-04-0[1][2][][4][5] |
| Molecular Formula | C5H4ClN3O2[1][2][] |
| IUPAC Name | 6-chloro-3-nitropyridin-2-amine[5][6] |
| Synonyms | 6-Chloro-3-nitro-2-pyridinamine, 2-Amino-3-nitro-6-chloropyridine, 6-Amino-2-chloro-5-nitropyridine[1] |
| EC Number | 248-188-5[1] |
| InChI Key | WERABQRUGJIMKQ-UHFFFAOYSA-N[5][6] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 173.56 g/mol [1][] |
| Appearance | Yellow Crystalline Powder[1][2] |
| Melting Point | 195-196 °C[1][7] |
| Boiling Point | 339.9 °C at 760 mmHg[1][7] |
| Density | 1.6 ± 0.1 g/cm³[1] |
| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide and chloroform.[1][4][7] |
| XLogP3 | 1.8[1] |
| Topological Polar Surface Area | 84.7 Ų[2] |
Synthesis Protocols
The primary method for synthesizing 2-Amino-6-chloro-3-nitropyridine is through the ammonolysis of 2,6-dichloro-3-nitropyridine. Below are two detailed experimental protocols derived from literature.
Experimental Protocol 1: Ammonolysis in Aqueous Ammonia and Isopropyl Alcohol
This protocol details a common method for the synthesis of 2-Amino-6-chloro-3-nitropyridine.
Methodology:
-
A solution of 100 g of 2,6-dichloro-3-nitropyridine in 800 ml of isopropyl alcohol is prepared in a round-bottom flask.[1]
-
To this solution, 300 ml of aqueous ammonia solution (20-25%) is added at a temperature of 20-25°C.[1]
-
The reaction mixture is stirred for 20-24 hours at 20-25°C.[1]
-
Upon completion of the reaction, the product is obtained by filtration.[7]
-
Crystallization from isopropyl alcohol affords the pure title product.[1]
Experimental Protocol 2: Ammonolysis in Anhydrous Ethanol with Ammonia Gas
This alternative protocol utilizes anhydrous conditions and ammonia gas.
Methodology:
-
In a flask, pour 500mL of anhydrous ethanol and cool to 0°C.
-
Slowly pass ammonia gas through the ethanol for 2 hours.[1]
-
Add 4.8g (0.025 mol) of 2,6-dichloro-3-nitropyridine to the solution.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Isolate the product, likely through filtration and subsequent purification steps.
Caption: Comparative workflow of two synthesis protocols for 2-Amino-6-chloro-3-nitropyridine.
Biological Activity and Potential Applications
2-Amino-6-chloro-3-nitropyridine is described as a cytotoxic drug with demonstrated anti-viral properties.[4][7] It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[7]
Antiviral Activity
Research has indicated that 2-Amino-6-chloro-3-nitropyridine is effective against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 influenza virus in vitro.[4][7] The proposed mechanism of action involves the inhibition of the fusion between the viral membrane and host cells.[4][7] The compound is thought to bind to the viral envelope, thereby preventing the release of viral contents into the cytoplasm of the host cell.[4][7] This interaction may be facilitated by hydrogen bonding.[4][7]
Caption: Proposed mechanism of viral fusion inhibition by 2-Amino-6-chloro-3-nitropyridine.
Safety and Handling
2-Amino-6-chloro-3-nitropyridine is classified as an irritant and requires careful handling in a laboratory setting.[1]
Table 3: GHS Safety Information
| Category | Information |
| Signal Word | Warning[5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
| Precautionary Statements | P261, P301+P312, P302+P352, P304+P340, P305+P351+P338[1][5] |
| Stability | Stable under normal temperatures and pressures.[1] |
| Storage | Store in a cool, dry area in a tightly sealed container.[2] Recommended storage is in a refrigerator.[1] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
2-Amino-6-chloro-3-nitropyridine is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its established role in organic synthesis, coupled with its emerging antiviral properties, makes it a compound of high interest. This guide provides a foundational understanding for researchers, and further investigation into its biological mechanisms and synthetic applications is warranted.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-6-chloro-3-nitropyridine, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 4. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 5. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [sigmaaldrich.com]
- 6. 2-amino-3-nitro-6-chloro-pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 2-Amino-6-chloro-3-nitropyridine CAS#: 27048-04-0 [m.chemicalbook.com]




